Cas no 183882-21-5 (Phenol, 2-(3-chloropropyl)-6-methyl-)

Phenol, 2-(3-chloropropyl)-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010015230-500mg |
2-(3-Chloropropyl)-6-methylphenol |
183882-21-5 | 97% | 500mg |
$847.60 | 2023-09-02 | |
Alichem | A010015230-250mg |
2-(3-Chloropropyl)-6-methylphenol |
183882-21-5 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A010015230-1g |
2-(3-Chloropropyl)-6-methylphenol |
183882-21-5 | 97% | 1g |
$1564.50 | 2023-09-02 |
Phenol, 2-(3-chloropropyl)-6-methyl- 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Phenol, 2-(3-chloropropyl)-6-methyl-に関する追加情報
Phenol, 2-(3-chloropropyl)-6-methyl- (CAS No. 183882-21-5): A Comprehensive Overview
Phenol, 2-(3-chloropropyl)-6-methyl- is a specialized organic compound with the chemical formula C₉H₁₁ClO. This compound, identified by its CAS number CAS No. 183882-21-5, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. The presence of both a chloropropyl group and a methyl group on a phenolic backbone imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure consists of a benzene ring substituted with a hydroxyl group at the 2-position, a chloropropyl group at the 3-position, and a methyl group at the 6-position. This specific arrangement contributes to its versatility in chemical transformations, enabling its use in the development of novel therapeutic agents. The chloropropyl moiety, in particular, introduces electrophilic centers that can participate in nucleophilic substitution reactions, while the methyl group provides steric and electronic effects that influence the overall reactivity of the molecule.
In recent years, there has been growing interest in exploring the pharmacological potential of Phenol, 2-(3-chloropropyl)-6-methyl-. Researchers have been investigating its role as a precursor in the synthesis of antimicrobial and anti-inflammatory agents. The phenolic hydroxyl group is known to exhibit antioxidant properties, which are crucial for developing drugs that target oxidative stress-related diseases. Additionally, the chloropropyl group can be further functionalized to introduce other pharmacophores, enhancing the compound's therapeutic profile.
One of the most promising areas of research involves the use of Phenol, 2-(3-chloropropyl)-6-methyl- in the development of targeted drug delivery systems. The compound's ability to form stable complexes with various bioactive molecules has led to its exploration as a carrier for poorly soluble drugs. These complexes can improve drug bioavailability and reduce side effects, making them particularly attractive for treating chronic conditions such as cancer and neurodegenerative diseases.
The synthesis of Phenol, 2-(3-chloropropyl)-6-methyl- involves multi-step organic reactions that require precise control over reaction conditions. The chlorination step is particularly critical, as it determines the regioselectivity of subsequent transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These techniques not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
Evaluation of Phenol, 2-(3-chloropropyl)-6-methyl- in preclinical studies has revealed intriguing biological activities. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and cell proliferation. Furthermore, animal models have shown that derivatives of this compound exhibit significant therapeutic effects without notable toxicity. These findings underscore the importance of further investigation into its pharmacological properties and potential clinical applications.
The future direction of research on Phenol, 2-(3-chloropropyl)-6-methyl- is likely to focus on optimizing its synthetic routes and expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. By leveraging cutting-edge technologies such as computational chemistry and high-throughput screening, researchers aim to identify novel derivatives with enhanced efficacy and reduced side effects.
The impact of this research extends beyond pharmaceuticals. The insights gained from studying Phenol, 2-(3-chloropropyl)-6-methyl- could contribute to advancements in materials science and industrial chemistry. For instance, its structural motifs may inspire new materials with tailored properties for applications ranging from coatings to electronics. As our understanding of organic chemistry continues to evolve, compounds like this will play an increasingly vital role in shaping future innovations.
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